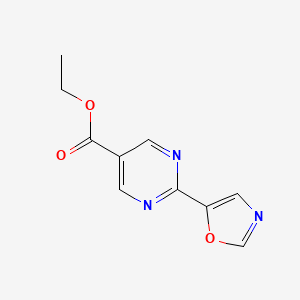

Ethyl 2-(oxazol-5-YL)pyrimidine-5-carboxylate

Descripción

Ethyl 2-(oxazol-5-yl)pyrimidine-5-carboxylate is a pyrimidine derivative featuring a fused oxazole ring at the 2-position and an ethyl ester group at the 5-position. The oxazole moiety introduces aromaticity and hydrogen-bonding capacity, which may enhance interactions in biological systems compared to non-heterocyclic substituents.

Propiedades

Fórmula molecular |

C10H9N3O3 |

|---|---|

Peso molecular |

219.20 g/mol |

Nombre IUPAC |

ethyl 2-(1,3-oxazol-5-yl)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C10H9N3O3/c1-2-15-10(14)7-3-12-9(13-4-7)8-5-11-6-16-8/h3-6H,2H2,1H3 |

Clave InChI |

AZIYFWMDLPDXBV-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CN=C(N=C1)C2=CN=CO2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(oxazol-5-YL)pyrimidine-5-carboxylate typically involves the formation of the oxazole ring followed by the construction of the pyrimidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 2-amino-4,6-dichloropyrimidine-5-carboxylate with an oxazole derivative can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(oxazol-5-YL)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazolone derivatives.

Reduction: Reduction reactions can target the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 4 and 6.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like sodium phenoxide, dimethylamine, and potassium fluoride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazolone derivatives, while reduction can produce dihydropyrimidine derivatives.

Aplicaciones Científicas De Investigación

Ethyl 2-(oxazol-5-YL)pyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(oxazol-5-YL)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets . These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The compound is compared below with similar pyrimidine-5-carboxylate derivatives, focusing on substituent effects, synthesis routes, and biological relevance.

Substituent Variations and Structural Impact

Table 1: Key Structural Analogs and Substituent Effects

*Similarity scores from , calculated based on structural and functional group alignment.

- Trifluoromethyl Analogs : The CF₃ group in Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate imparts strong electron-withdrawing effects, improving resistance to oxidative degradation compared to the oxazole variant .

- Methylmercapto Derivatives: The -SCH₃ group in Ethyl 2-methylmercapto-4-methyl-pyrimidine-5-carboxylate enables facile alkylation or oxidation reactions, a feature less pronounced in the oxazole derivative .

Actividad Biológica

Ethyl 2-(oxazol-5-YL)pyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Ethyl 2-(oxazol-5-YL)pyrimidine-5-carboxylate features an oxazole ring fused with a pyrimidine structure, which is significant for its reactivity and biological properties. The molecular formula is C₁₁H₈N₂O₃, and it contains a carboxylate group at the 5-position of the pyrimidine ring. The unique arrangement of functional groups contributes to its interactions with biological targets, enhancing its pharmacological potential.

Synthesis Methods

The synthesis of ethyl 2-(oxazol-5-YL)pyrimidine-5-carboxylate typically involves multi-step organic reactions. Common methods include:

- Cyclization Reactions : These reactions facilitate the formation of the oxazole ring.

- Carboxylation : The introduction of the carboxylate group at the pyrimidine's 5-position is achieved through various carboxylation techniques.

These synthetic routes are crucial for obtaining derivatives that may exhibit enhanced biological activities or altered physical properties.

Biological Activities

Research indicates that compounds similar to ethyl 2-(oxazol-5-YL)pyrimidine-5-carboxylate exhibit a variety of biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of oxazole compounds display significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .

- Antimicrobial Properties : Some oxazole derivatives have shown selective activity against Gram-positive bacteria, indicating potential applications in treating bacterial infections .

- Inhibition of Enzymatic Activity : Ethyl 2-(oxazol-5-YL)pyrimidine-5-carboxylate may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer progression .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the oxazole and pyrimidine rings can significantly impact biological activity. For example:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Compound A | 0.01 ± 0.098 | Anticancer (MCF-7) |

| Compound B | 0.17 ± 0.034 | Anticancer (Etoposide control) |

| Compound C | >10 | Antimicrobial |

These findings suggest that specific substitutions on the oxazole or pyrimidine moieties can enhance potency and selectivity against targeted cancer cell lines .

Case Studies

- Anticancer Efficacy : A recent study evaluated a series of oxazole derivatives, including ethyl 2-(oxazol-5-YL)pyrimidine-5-carboxylate, against multiple human cancer cell lines. The results indicated that several derivatives exhibited potent anticancer activities with IC50 values significantly lower than conventional chemotherapeutics .

- Enzyme Inhibition : Another investigation focused on the inhibition of 15-prostaglandin dehydrogenase (15-PGDH), an enzyme implicated in tumor growth regulation. Compounds structurally related to ethyl 2-(oxazol-5-YL)pyrimidine-5-carboxylate were shown to effectively inhibit this enzyme, thus potentially elevating levels of PGE2, which could enhance therapeutic outcomes in colorectal cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.